(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with ethoxycarbonyl and methoxy groups, as well as a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s interactions with molecular targets can modulate biological pathways and processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid: A compound with similar functional groups but a different aromatic core.
Pinacol boronic esters: Boronic acid derivatives used in similar synthetic applications.
Uniqueness
(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and as a potential lead compound in drug discovery.
Properties
Molecular Formula |
C12H13BO6 |
---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C12H13BO6/c1-3-18-12(14)10-8-6-7(17-2)4-5-9(8)19-11(10)13(15)16/h4-6,15-16H,3H2,1-2H3 |
InChI Key |
KJNYOJBEUPGUIH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.